Benzenepropanoic acid, 3-bromo-2-iodo-
Description
Benzenepropanoic acid, 3-bromo-2-iodo-, is a halogenated derivative of benzenepropanoic acid (C₉H₁₀O₂), characterized by a benzene ring substituted with bromine and iodine at positions 3 and 2, respectively, and a propanoic acid side chain. Halogenation typically enhances molecular weight, alters electronic properties, and influences bioactivity by modulating steric effects and binding affinity . For instance, bromine and iodine substituents may increase lipophilicity, affecting solubility and interaction with biological targets .
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(3-bromo-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
QHOIYAKWMGDAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenepropanoic acid, 3-bromo-2-iodo-, typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of benzenepropanoic acid derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of benzenepropanoic acid, 3-bromo-2-iodo-, may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-bromo-2-iodo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen, yielding benzenepropanoic acid.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzenepropanoic acid. Substitution reactions can introduce various functional groups, such as hydroxyl or cyano groups.
Scientific Research Applications
Benzenepropanoic acid, 3-bromo-2-iodo-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which benzenepropanoic acid, 3-bromo-2-iodo-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Halogenation vs. Alkyl/Aryl Substituents
- For example, β-bromobenzenepropanoic acid (MW: 229.07) is used in synthetic pathways due to its reactivity . In contrast, the 3-bromo-2-iodo derivative likely exhibits even greater steric hindrance and electronic effects, which could influence its metabolic stability .
- Alkyl/Aryl Derivatives: The 3,5-di-tert-butyl-4-hydroxy variant demonstrates significant antioxidant activity (peak area 18.546% in GC-MS) due to steric protection of the phenolic -OH group, preventing radical quenching . This contrasts with halogenated versions, where bioactivity may rely more on halogen bonding .
Chirality and Stereoisomerism
- Chirality significantly impacts bioactivity, as seen in α-ethyl-4-methoxy derivatives (compounds 1–3 in ). The S and R configurations of benzenepropanoic acid derivatives exhibit distinct biological interactions, suggesting that the stereochemistry of the 3-bromo-2-iodo variant could critically affect its pharmacological profile .
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